Sialyllactose sodium salt from human milk

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

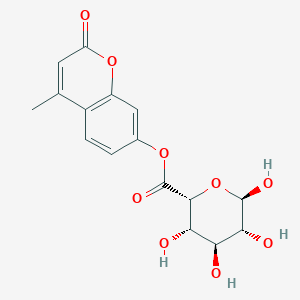

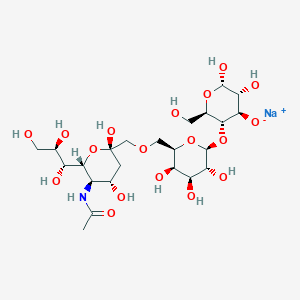

Sialyllactose sodium salt from human milk: is a sialylated human milk oligosaccharide (HMO) that plays a crucial role in infant nutrition. It is composed of sialic acid (N-acetylneuraminic acid), galactose, and glucose. Sialyllactose is known for its significant health benefits, including supporting resistance to pathogens, gut maturation, immune function, and cognitive development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sialyllactose can be synthesized enzymatically using sialidases. For example, a novel exo-α-sialidase from Bacteroides fragilis has been used to catalyze the transglycosylation reaction, transferring sialyl from sialic acid dimer or oligomer to lactose with high efficiency and strict α2-6 regioselectivity . The reaction conditions typically involve using 40 mM sialic acid dimer and 1 M lactose at pH 6.5 and 50°C for 10 minutes .

Industrial Production Methods: Industrial production of sialyllactose sodium salt involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce sialyllactose in large quantities, which is then purified and converted to its sodium salt form for commercial use .

Chemical Reactions Analysis

Types of Reactions: Sialyllactose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Sialyllactose can be hydrolyzed using acidic or enzymatic conditions to release sialic acid and lactose.

Glycosylation: Enzymatic glycosylation using sialidases can be employed to synthesize sialyllactose from lactose and sialic acid.

Major Products: The major products formed from these reactions include sialic acid, lactose, and various glycosylated derivatives .

Scientific Research Applications

Chemistry: Sialyllactose is used as a reference compound in analytical methods to measure its presence in materials such as milk and colostrum .

Biology: In biological research, sialyllactose is studied for its role in supporting the growth of beneficial gut bacteria, such as Bifidobacteria, and its potential to inhibit pathogen adhesion .

Medicine: Sialyllactose has therapeutic potential in treating immune disorders, gastrointestinal diseases, and neurological disorders. It is also being explored for its role in cancer therapy and cardiovascular diseases .

Industry: In the food industry, sialyllactose is added to infant formulas to mimic the nutritional benefits of human milk .

Mechanism of Action

Sialyllactose exerts its effects by interacting with specific molecular targets and pathways. It supports gut health by promoting the growth of beneficial gut bacteria and inhibiting pathogen adhesion. It also plays a role in immune modulation by acting as an innate immune modulator . Additionally, sialyllactose contributes to brain development and cognitive function by providing essential nutrients for neural growth .

Comparison with Similar Compounds

3’-Sialyllactose: Another sialylated HMO with similar health benefits, including immune support and gut health.

6’-Sialyllactose: Structurally similar to sialyllactose sodium salt, it also supports immune function and cognitive development.

Uniqueness: Sialyllactose sodium salt is unique due to its specific sialylation pattern, which provides distinct biological functions and health benefits. Its ability to support gut health, immune function, and cognitive development makes it a valuable component in infant nutrition .

Properties

Molecular Formula |

C23H40NNaO18 |

|---|---|

Molecular Weight |

641.5 g/mol |

IUPAC Name |

sodium;(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]methoxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydroxy-6-(hydroxymethyl)oxan-4-olate |

InChI |

InChI=1S/C23H40NO18.Na/c1-7(27)24-12-8(28)2-23(37,42-20(12)13(30)9(29)3-25)6-38-5-11-14(31)15(32)18(35)22(40-11)41-19-10(4-26)39-21(36)17(34)16(19)33;/h8-22,25-26,28-32,34-37H,2-6H2,1H3,(H,24,27);/q-1;+1/t8-,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-;/m0./s1 |

InChI Key |

HOHJYOLZCPXFDQ-KGKWXGOVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3[O-])O)O)CO)O)O)O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(COCC2C(C(C(C(O2)OC3C(OC(C(C3[O-])O)O)CO)O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)

![Ethanol, 2-[(5-amino-2,4-dimethylphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13807074.png)

![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)

![2-[{4-[(e)-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride](/img/structure/B13807087.png)